molecular formula C14H11ClN4OS2 B2650266 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 688337-31-7

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2650266
CAS No.: 688337-31-7
M. Wt: 350.84
InChI Key: XGHVQWNDAYXCQB-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl imidazole with thiazole-2-yl acetamide under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the integrity of the compound during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial effects .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4OS2/c15-10-1-3-11(4-2-10)19-7-5-17-14(19)22-9-12(20)18-13-16-6-8-21-13/h1-8H,9H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHVQWNDAYXCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2SCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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